molecular formula C21H24N4O2 B1163298 1-Benzyl-N-(1-carbamoyl-2,2-dimethyl-propyl)indazole-3-carboxamide

1-Benzyl-N-(1-carbamoyl-2,2-dimethyl-propyl)indazole-3-carboxamide

Cat. No. B1163298
M. Wt: 364.4
InChI Key: IUFIUAWRCUVUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADB-BINACA is an analytical reference standard that is structurally categorized as a synthetic cannabinoid. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

Identification in Psychoactive Substances

Research has identified various indazole and indole derivatives, including similar compounds to 1-Benzyl-N-(1-carbamoyl-2,2-dimethyl-propyl)indazole-3-carboxamide, in new illegal psychoactive substances. These compounds were discovered in a clandestine laboratory and are known to have a high affinity for cannabinoid CB1 and CB2 receptors (Qian et al., 2015).

Metabolism Studies

A study on the metabolism of synthetic cannabinoids, including compounds structurally similar to 1-Benzyl-N-(1-carbamoyl-2,2-dimethyl-propyl)indazole-3-carboxamide, was conducted using human liver microsomes. The research aimed to understand the in vitro human metabolism of these substances, identifying metabolites generated through various biochemical processes (Li et al., 2018).

Analytical Characterization

A study focused on the analytical properties and structure elucidation of four cannabimimetic derivatives, including compounds related to 1-Benzyl-N-(1-carbamoyl-2,2-dimethyl-propyl)indazole-3-carboxamide. This research used techniques such as liquid chromatography, mass spectrometry, and nuclear magnetic resonance for identification and characterization (Qian et al., 2017).

Synthesis Methods

Research on the efficient synthesis of 1-arylindazole-3-carboxamides, closely related to the target compound, has been reported. These methods involve strategic reactions and chemoselective cyclization, offering insight into the synthesis pathways for related indazole derivatives (Giustiniano et al., 2016).

Biological Activity

A study on the synthesis, crystal structure, and biological activity of an indazole derivative similar to 1-Benzyl-N-(1-carbamoyl-2,2-dimethyl-propyl)indazole-3-carboxamide highlighted its potential as an inhibitor in the proliferation of cancer cell lines. This research offers insights into the possible therapeutic applications of related compounds (Lu et al., 2017).

properties

Product Name

1-Benzyl-N-(1-carbamoyl-2,2-dimethyl-propyl)indazole-3-carboxamide

Molecular Formula

C21H24N4O2

Molecular Weight

364.4

InChI

InChI=1S/C21H24N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h4-12,18H,13H2,1-3H3,(H2,22,26)(H,23,27)

InChI Key

IUFIUAWRCUVUCQ-UHFFFAOYSA-N

SMILES

O=C(NC(C(N)=O)C(C)(C)C)C1=NN(CC2=CC=CC=C2)C3=C1C=CC=C3

synonyms

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzyl-N-(1-carbamoyl-2,2-dimethyl-propyl)indazole-3-carboxamide
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1-Benzyl-N-(1-carbamoyl-2,2-dimethyl-propyl)indazole-3-carboxamide
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1-Benzyl-N-(1-carbamoyl-2,2-dimethyl-propyl)indazole-3-carboxamide
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1-Benzyl-N-(1-carbamoyl-2,2-dimethyl-propyl)indazole-3-carboxamide
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1-Benzyl-N-(1-carbamoyl-2,2-dimethyl-propyl)indazole-3-carboxamide
Reactant of Route 6
1-Benzyl-N-(1-carbamoyl-2,2-dimethyl-propyl)indazole-3-carboxamide

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